molecular formula C18H26N2O4S B4745832 4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide

4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4745832
M. Wt: 366.5 g/mol
InChI Key: RHZWAUHVYZULAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of derivatives closely related to our compound involves nucleophilic substitution reactions, where secondary amines react with sulfonyl chlorides in the presence of dry solvents like methylene dichloride and bases like triethylamine. These methods yield various piperidine derivatives with potential therapeutic applications, such as those showing significant antimicrobial activities and enzyme inhibition properties indicative of potential Alzheimer's disease therapies (Hussain et al., 2016), (Vinaya et al., 2009).

Molecular Structure Analysis

The molecular structure is elucidated through techniques like X-ray crystallography, which reveals the conformation of the piperazine ring and the distorted tetrahedral geometry around the sulfonyl moiety. These structural insights are critical for understanding the compound's interaction with biological targets (Kumar et al., 2007).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, including the formation of sulfonamides and benzamides through reactions with sulfonyl chlorides and benzoyl chlorides, respectively. These reactions are fundamental to modifying the compound's biological activity and pharmacological properties (Cioffi et al., 2016).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are essential for the compound's formulation and delivery. These properties are determined through spectroscopic techniques and crystallography, providing insights into the compound's stability and bioavailability (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under physiological conditions, and interactions with biological targets, are crucial for the compound's therapeutic efficacy. Studies on derivatives of our compound have shown significant enzyme inhibitory activities and antimicrobial properties, highlighting the importance of chemical modifications for enhancing biological activity (Dalloul et al., 2017).

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-14-8-10-20(11-9-14)25(22,23)17-6-4-15(5-7-17)18(21)19-13-16-3-2-12-24-16/h4-7,14,16H,2-3,8-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZWAUHVYZULAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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